![molecular formula C18H19N3O2 B7143804 5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide](/img/structure/B7143804.png)
5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide is a synthetic organic compound that features a furan ring substituted with an ethyl group, a methyl group, and a carboxamide group Additionally, it contains an imidazole ring attached to a phenyl group, which is further linked to the furan ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide can be achieved through a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Substitution Reactions: The ethyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the furan derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine.
Final Coupling: The final step involves coupling the imidazole derivative with the furan derivative using a suitable linker, such as a methylene bridge, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and imidazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl or imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide may exhibit bioactivity due to the presence of the imidazole ring, which is a common pharmacophore in many drugs. It could potentially be explored for its antimicrobial, antifungal, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking, particularly involving the imidazole and phenyl rings. These interactions could modulate the activity of the target proteins, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-4-methylfuran-2-carboxamide: Lacks the imidazole-phenyl moiety, potentially reducing its bioactivity.
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide: Lacks the ethyl group, which might affect its physical properties and reactivity.
5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]furan-2-carboxamide: Lacks the methyl group, which could influence its steric interactions and binding affinity.
Uniqueness
The presence of both the ethyl and methyl groups, along with the imidazole-phenyl moiety, makes 5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide unique. These structural features can enhance its solubility, stability, and potential bioactivity, distinguishing it from similar compounds.
Properties
IUPAC Name |
5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-16-13(2)10-17(23-16)18(22)20-11-14-6-4-5-7-15(14)21-9-8-19-12-21/h4-10,12H,3,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHMPQGRVMISHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2N3C=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
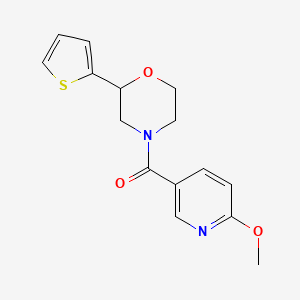
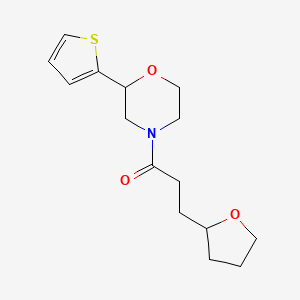
![3-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7143743.png)

![2-Phenyl-1-[2-(2-thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7143772.png)
![N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7143780.png)

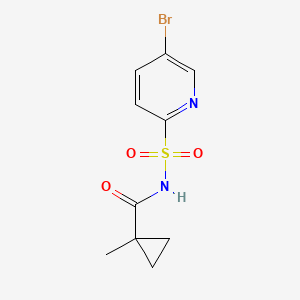
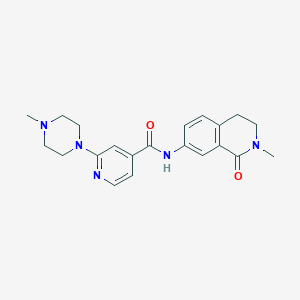
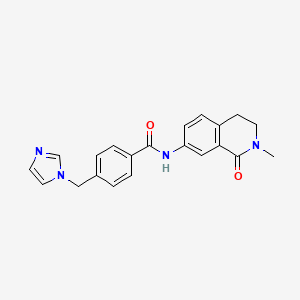
![2-[2-Methylpropyl(oxan-3-ylmethyl)amino]acetamide](/img/structure/B7143808.png)
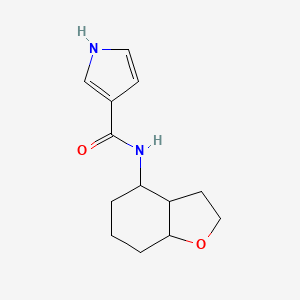
![N-cyclopropyl-2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7143814.png)
![5-N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-2-N-methylpyridine-2,5-dicarboxamide](/img/structure/B7143827.png)
